molecular formula C13H13N3O2 B2862975 6-Ethoxy-2,3'-bipyridine-5-carboxamide CAS No. 1210923-64-0

6-Ethoxy-2,3'-bipyridine-5-carboxamide

Cat. No.: B2862975
CAS No.: 1210923-64-0
M. Wt: 243.266
InChI Key: BILRGGNHNJWABB-UHFFFAOYSA-N
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Description

6-Ethoxy-2,3’-bipyridine-5-carboxamide is a bipyridine derivative, which is a class of compounds known for their extensive applications in various fields such as chemistry, biology, and materials science. Bipyridine derivatives are often used as ligands in coordination chemistry, photosensitizers in photochemical reactions, and building blocks in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2,3’-bipyridine-5-carboxamide typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of bipyridine derivatives, including 6-Ethoxy-2,3’-bipyridine-5-carboxamide, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2,3’-bipyridine-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethoxy-2,3’-bipyridine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethoxy-2,3’-bipyridine-5-carboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic and photochemical reactions. The molecular targets and pathways involved include the coordination sites on metal ions and the electronic transitions within the bipyridine framework .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-2,3’-bipyridine-5-carboxamide is unique due to its ethoxy and carboxamide functional groups, which provide additional sites for chemical modification and interaction with metal ions. This makes it a versatile compound for various applications in chemistry and materials science .

Properties

IUPAC Name

2-ethoxy-6-pyridin-3-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-2-18-13-10(12(14)17)5-6-11(16-13)9-4-3-7-15-8-9/h3-8H,2H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILRGGNHNJWABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CN=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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